6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the sixth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is efficient and can be adapted for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the formation of addition products.
Substitution Reactions: It can undergo substitution reactions, particularly at the methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines and thiols.
Substitution Reactions: Reagents such as halogens and alkylating agents are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups attached, depending on the reagents and conditions used .
Scientific Research Applications
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the methoxy group.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: Contains nitro groups at positions 6 and 8.
Uniqueness
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3 |
InChI Key |
VBLQVBBBSGTUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
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